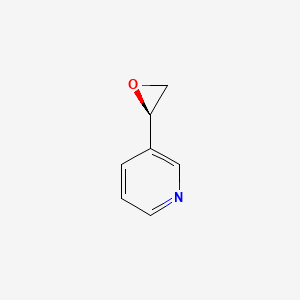
2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of substances that cause pain, inflammation, and fever.
Scientific Research Applications
Synthesis of Biologically Active Compounds
2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid is utilized in the synthesis of biologically active compounds. An example includes its use in the synthesis of 3,3-difluoropyrrolidine hydrochloride, a significant synthon in creating biologically active compounds. This process involves a fluorination-free method starting from 2-chloro-2,2-difluoroacetic acid (Wei, Makowski, & Rutherford, 2012).
Creation of (Hetero)arene-Fused Difluoro Derivatives
The compound also facilitates the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives. This is achieved through a combination of a thiolate with difluorocarbene, followed by nucleophilic addition to functional groups like ketone, cyano, or ester (Liang, Liu, Zhou, Fu, Ni, & Hu, 2020).
In Acid-Catalyzed Reactions
It serves in acid-catalyzed trifluoroacetolysis reactions. This application involves the use of the acid to facilitate solvolytic data from compounds like 1-(o-chlorophenyl)-2,2-dichloro-1-propyl trifluoroacetate (Jensen, Burke, & Thomas, 1978).
In Fluorination Processes
The compound is used in fluorination processes, specifically in the condensation of certain phenyllithiums with difluoroacetic and chlorodifluoroacetic acids. This results in the formation of acetophenones containing fluorine in various molecular structures (Nad, Talalaeva, Kazennikova, & Kocheshkov, 1959).
Protecting Group for Carboxylic Acids
It is used to create acid- and base-stable protecting groups for carboxylic acids. These esters, derived from the compound, are stable to various acids, bases, and nucleophiles and can be deprotected by solvolytic displacement reactions (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
In Dechlorination of Chloroaromatics
It plays a role in the selective dechlorination of chloroaromatics, a process conducted over Pd-loaded carbon felt cathode at room temperature, in a specific water-MeOH medium containing the acid (Tsyganok, Yamanaka, & Otsuka, 1999).
Mechanism of Action
Target of Action
A compound with a similar structure, sp2456, is known to target interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of immune responses, particularly in the activation and proliferation of T cells.
Mode of Action
For instance, SP2456, a compound with a similar structure, interacts with Interleukin-2
Biochemical Pathways
Given its potential interaction with interleukin-2, it may influence the cytokine signaling pathways, which play a crucial role in immune responses .
Result of Action
If it interacts with interleukin-2 like sp2456, it may influence immune responses, particularly those involving t cells .
properties
IUPAC Name |
2-(2,3-dichlorophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROJLPLOIFNGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248094-19-0 |
Source


|
| Record name | 2-(2,3-dichlorophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B3014439.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)
![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)
![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)


![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)
![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)